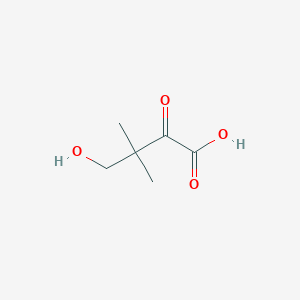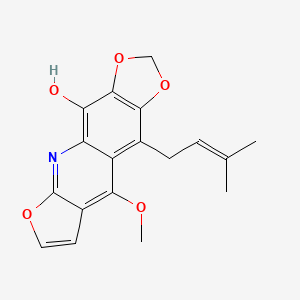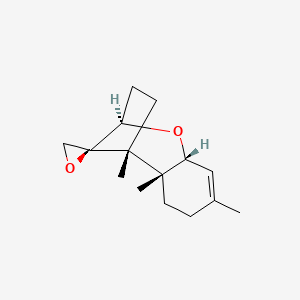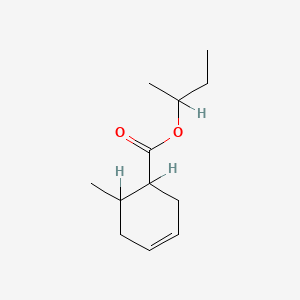
2-Dehydropantoate
作用机制
2-脱氢泛酸酯通过其在泛酸和辅酶 A 生物合成中的中间体作用发挥其作用。该化合物通过酶 2-脱氢泛酸酯 2-还原酶转化为泛酸,该酶使用 NADPH 作为还原剂。 此反应对于辅酶 A 的生产至关重要,辅酶 A 是许多生化反应中必不可少的辅因子 .
类似化合物:
泛酸: 2-脱氢泛酸酯生物合成中的前体。
泛酸: 涉及 2-脱氢泛酸酯的生物合成途径的最终产物。
辅酶 A: 由泛酸合成的辅因子。
独特性: 2-脱氢泛酸酯因其在泛酸和辅酶 A 生物合成中的特定中间体作用而独一无二。 与泛酸(前体)和泛酸(最终产物)不同,2-脱氢泛酸酯作为关键中间体,促进转化过程 .
准备方法
合成路线和反应条件: 2-脱氢泛酸酯可以通过泛酸的氧化合成。 该反应通常涉及使用氧化剂,例如烟酰胺腺嘌呤二核苷酸磷酸 (NADP+),在 2-脱氢泛酸酯 2-还原酶等特定酶的存在下进行 .
工业生产方法: 2-脱氢泛酸酯的工业生产通常涉及微生物发酵过程。 如大肠杆菌和枯草芽孢杆菌等微生物被基因改造,以过量产生 2-脱氢泛酸酯生物合成所需的酶 .
化学反应分析
反应类型: 2-脱氢泛酸酯经历各种化学反应,包括:
常用试剂和条件:
氧化: NADP+,特定的氧化还原酶。
还原: NADPH,特定的还原酶。
主要产物:
氧化: 2-脱氢泛酸酯、NADPH 和 H+.
还原: 泛酸、NADP+.
科学研究应用
2-脱氢泛酸酯有几个科学研究应用,包括:
化学: 用作泛酸和辅酶 A 合成的中间体.
生物学: 研究它在代谢途径和酶机制中的作用.
医学: 研究其在开发维生素 B5 补充剂和相关治疗剂中的潜力.
工业: 用于生产用于各种工业应用的泛酸和辅酶 A.
相似化合物的比较
Pantoate: A precursor in the biosynthesis of 2-dehydropantoate.
Pantothenate: The end product of the biosynthesis pathway involving this compound.
Coenzyme A: A cofactor synthesized from pantothenate.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of pantothenate and coenzyme A. Unlike pantoate, which is a precursor, and pantothenate, which is the final product, this compound serves as a critical intermediate that facilitates the conversion process .
属性
IUPAC Name |
4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVTUWHANFMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274258 | |
| Record name | Ketopantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-30-4 | |
| Record name | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketopantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dehydropantoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZM7NYS95Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-dehydropantoate and its role in cellular processes?
A1: this compound is a key intermediate in the biosynthesis of pantothenate, also known as vitamin B5. [, ] Pantothenate is essential for all organisms as it forms the core of coenzyme A (CoA), a crucial cofactor involved in numerous metabolic reactions. [, ]
Q2: How does the enzyme this compound 2-reductase (PanE) impact pantothenate synthesis?
A2: PanE catalyzes the conversion of this compound to pantoate, a crucial step in the pantothenate biosynthesis pathway. [, , ] In organisms like Salmonella enterica, disruption of the panE gene reduces CoA levels and can lead to a conditional auxotrophy for 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-P), a precursor for thiamine biosynthesis. [] This highlights the interconnected nature of metabolic pathways.
Q3: Are there alternative enzymes capable of catalyzing the reduction of this compound?
A3: Yes, besides PanE, other enzymes can exhibit this compound 2-reductase activity. For instance, IlvC, primarily known as ketol-acid reductoisomerase, can also function as a this compound 2-reductase. [] Additionally, a novel ketopantoate reductase named PanG has been identified in Francisella tularensis. [] This enzyme is conserved in other pathogenic bacteria and represents an alternative pathway for this compound reduction and pantothenate synthesis in these organisms. []
Q4: How do mutations in genes related to this compound metabolism affect cellular function?
A4: Mutations impacting this compound metabolism can have varied effects. In S. enterica, panE mutants show reduced CoA levels and a conditional HMP-P auxotrophy. [] Suppressor mutations in the ilvY gene, encoding a transcriptional regulator for ilvC, can alleviate this auxotrophy by increasing IlvC levels and thus restoring CoA biosynthesis. []
Q5: How does the deletion of OSW2, another gene potentially related to this compound metabolism, affect yeast sporulation?
A6: OSW2 is a meiosis-induced gene in yeast necessary for proper spore wall formation. [] While osw2Δ spores are mainly sensitive to ether treatment, combining this deletion with deletions of CHS3 (involved in chitosan synthesis) or BIG1 (involved in β-1,6-glucan synthesis) leads to severe sporulation defects. [] This suggests that Osw2, despite its transient presence during sporulation, plays a role in the assembly of the glucan and/or mannan layers of the spore wall, potentially through its putative this compound 2-reductase domain. []
Q6: Are there structural studies on this compound 2-reductase?
A7: Yes, several studies have determined the crystal structures of this compound 2-reductase from various organisms. These include structures from Enterococcus faecalis, Geobacter metallireducens, Bacillus subtilis, Methylococcus capsulatus, Staphylococcus aureus, and Porphyromonas gingivalis. [, , , , , ] These structural insights can be valuable for understanding the enzyme's mechanism and for designing inhibitors targeting this pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















